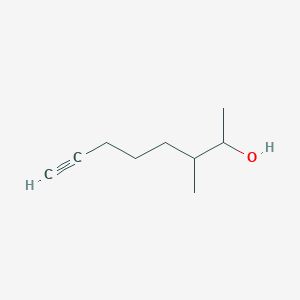

3-Methyloct-7-yn-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16O |

|---|---|

Molecular Weight |

140.22 g/mol |

IUPAC Name |

3-methyloct-7-yn-2-ol |

InChI |

InChI=1S/C9H16O/c1-4-5-6-7-8(2)9(3)10/h1,8-10H,5-7H2,2-3H3 |

InChI Key |

NQSCWJMOIRHWTP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC#C)C(C)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyloct 7 Yn 2 Ol and Structural Analogues

Retrosynthetic Disconnections for Branched Alkyne-Alcohols

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. openochem.org For a branched alkyne-alcohol like 3-Methyloct-7-yn-2-ol, the key disconnections involve breaking carbon-carbon bonds that can be formed through reliable chemical reactions.

The most logical retrosynthetic disconnections for this class of molecules are:

C-C Bond Adjacent to the Hydroxyl Group: This is a common and powerful disconnection. For a secondary alcohol, this bond break reveals an aldehyde and an organometallic nucleophile (like a Grignard or organolithium reagent). In the case of this compound, disconnecting the C2-C3 bond suggests acetaldehyde (B116499) as the electrophile and a nucleophile derived from 2-methylhex-5-yne.

C-C Bond Formed via Alkylation: Another strategy involves disconnecting a bond that could be formed by the alkylation of a terminal alkyne. openochem.orgyoutube.com This approach breaks the molecule into a smaller terminal alkyne and an alkyl halide. For the target molecule, this could mean disconnecting the C4-C5 bond, leading back to a propargyl-containing fragment and a suitable alkyl halide.

Functional Group Interconversion: This approach considers the possibility of forming the alkyne or alcohol functionality from other groups at a late stage. For example, the alkyne could be derived from an alkene, or the alcohol from a ketone. openochem.orgchemistrysteps.com

These disconnections form the basis for planning a forward synthesis, guiding the choice of specific reactions and starting materials. libretexts.org

Classical and Modern Approaches to Carbon-Carbon Bond Formation with Alkyne-Alcohol Functionality

Building the carbon framework of alkyne-alcohols relies on a set of robust and versatile carbon-carbon bond-forming reactions.

The addition of acetylide ions to carbonyl compounds is a cornerstone reaction for the synthesis of propargyl alcohols (alcohols adjacent to a triple bond). wikipedia.org The process begins with the deprotonation of a terminal alkyne using a strong base, such as sodium amide (NaNH₂) or an organometallic reagent like a Grignard reagent (RMgX), to form a highly nucleophilic acetylide ion. chadsprep.comchemistrysteps.com

This acetylide nucleophile then readily attacks the electrophilic carbon of an aldehyde or ketone. ucalgary.camasterorganicchemistry.com

Reaction with formaldehyde (B43269) yields a primary propargyl alcohol. ucalgary.ca

Reaction with other aldehydes yields secondary propargyl alcohols. ucalgary.ca

Reaction with ketones yields tertiary propargyl alcohols. ucalgary.calibretexts.org

A subsequent acidic workup protonates the intermediate alkoxide to give the final alcohol product. wikipedia.orgucalgary.ca This method is exceptionally useful for creating the specific C(OH)-C≡C linkage found in many alkyne-alcohol structures.

Alkylation of terminal alkynes is another fundamental method for extending a carbon chain and forming new C-C bonds. youtube.com The reaction proceeds in two main steps:

Deprotonation: A terminal alkyne is treated with a strong base, most commonly sodium amide (NaNH₂), to generate the corresponding acetylide anion. ucalgary.ca The acidity of terminal alkynes (pKa ≈ 25) is significantly higher than that of alkenes or alkanes, allowing for relatively easy deprotonation. chemistrysteps.comchemistrysteps.com

Nucleophilic Substitution: The resulting acetylide ion, being a potent carbon nucleophile, displaces a halide or other suitable leaving group from a methyl or primary alkyl halide via an Sₙ2 mechanism. masterorganicchemistry.comucalgary.ca

This reaction is highly efficient for chain extension but is generally limited to methyl and primary alkyl halides. With secondary and tertiary halides, the strong basicity of the acetylide ion often leads to E2 elimination as the major competing pathway. masterorganicchemistry.comchemistrysteps.com

While classical methods build the alkyne functionality from smaller precursors, modern chemistry offers direct pathways to convert alcohols into alkynes. These methods often provide greater efficiency by reducing the number of synthetic steps.

One established two-step process involves the dehydration of an alcohol to an alkene, followed by bromination of the double bond and subsequent double dehydrobromination with a strong base to form the alkyne. chemistrysteps.com

More contemporary one-pot methods have been developed to streamline this transformation.

Oxidation and Homologation: Alcohols can be oxidized to the corresponding aldehyde or ketone, which is then converted in the same pot to a terminal alkyne using reagents like the Bestmann-Ohira reagent. organic-chemistry.org

Dehydration and Dehydrogenation: A direct conversion of alcohols to alkynes can be achieved through a one-pot dehydration and dehydrogenation process. One such method is mediated by sulfuryl fluoride (B91410) (SO₂F₂), which activates the alcohol for elimination under mild conditions. chemistryviews.orgresearchgate.net Ruthenium-catalyzed transfer hydrogenation reactions also enable the direct vinylation of alcohols using alkynes as the vinyl source. nih.gov

Stereoselective and Enantioselective Synthesis Strategies

The presence of stereocenters in this compound (at C2 and C3) necessitates the use of stereoselective synthesis to control the spatial arrangement of atoms and obtain a single, desired stereoisomer.

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. ethz.ch These compounds, such as amino acids, sugars, or terpenes, possess inherent chirality that can be transferred through a synthetic sequence to the target molecule. nih.govuvic.ca

The core principle involves using the existing stereocenter(s) in the starting material to influence the stereochemical outcome of subsequent reactions, a process known as chiral induction. uvic.ca This allows for the construction of new stereocenters with a predictable and controlled configuration relative to the original chiral center. For a molecule like this compound, a synthetic plan could begin with a chiral building block like (R)- or (S)-citronellol, which already contains a stereocenter and a carbon backbone that can be chemically modified to build the final target structure. nih.gov This approach avoids the need for chiral catalysts or resolutions, leveraging the chirality provided by nature to achieve an asymmetric synthesis. ethz.ch

Asymmetric Catalysis in Alkyne-Alcohol Formation

The formation of chiral propargylic alcohols is a fundamental transformation in organic synthesis, often achieved through the addition of a terminal alkyne to an aldehyde. Asymmetric catalysis facilitates the enantioselective synthesis of these valuable intermediates.

Tungsten-Catalyzed Cycloisomerization:

While not a direct method for the formation of alkyne-alcohols, tungsten-catalyzed cycloisomerization represents a significant subsequent transformation of these molecules. Stable tungsten Fischer carbene complexes can act as precatalysts for the cycloisomerization of alkynyl alcohols, yielding endocyclic enol ethers of various ring sizes. acs.orgnih.gov This process can be conducted without photochemistry and is applicable to a range of alkynyl alcohols, demonstrating its utility in complex syntheses, such as the stereoselective construction of the disaccharide substructure of altromycin B. acs.orgnih.gov

Chiral Lewis Acids:

A highly effective strategy for the enantioselective synthesis of chiral propargylic alcohols involves the addition of alkynylzinc reagents to aldehydes, catalyzed by chiral Lewis acids. rsc.orgwikipedia.org A prominent catalyst system combines 1,1'-Bi-2-naphthol (BINOL) with a titanium(IV) isopropoxide, which activates the aldehyde for nucleophilic attack. rsc.orgthieme-connect.com This BINOL-Ti(OiPr)₄ complex can activate the reaction between zinc powder and ethyl iodide at room temperature, promoting a highly enantioselective alkyne addition to aldehydes. rsc.org This method avoids the direct use of pyrophoric reagents like diethylzinc, enhancing safety for larger-scale production. rsc.org

The substrate scope for these reactions is broad, encompassing both aromatic and aliphatic aldehydes, and a variety of terminal alkynes. thieme-connect.comacs.org Ligands derived from amino alcohols, such as N-methylephedrine, have also proven effective, particularly in reactions utilizing zinc triflate (Zn(OTf)₂) to generate the alkynylzinc nucleophile in situ. wikipedia.orgacs.orgnih.gov These methods provide access to a diverse array of chiral propargylic alcohols with high yields and excellent enantioselectivity. thieme-connect.comacs.org

Table 1: Examples of Chiral Lewis Acid Systems in Asymmetric Alkyne Addition

| Catalyst/Ligand | Metal Source | Aldehyde Type | Alkyne Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (S)-BINOL/Ti(OiPr)₄ | Zn/EtI | Aromatic | Aromatic | Up to 96% | rsc.org |

| (+)-N-Methylephedrine | Zn(OTf)₂ | Aromatic & Aliphatic | Aromatic & Aliphatic | Up to 99% | acs.org |

| ProPhenol Ligand | ZnEt₂ | Aromatic | Aromatic | Up to 83% | nih.gov |

| (S,S)-Salen Ligand | Me₂Zn | Ketones (Aromatic) | Aromatic | Good | nih.govillinois.edu |

Diastereoselective Control in Synthetic Transformations

For molecules with multiple stereocenters, such as this compound, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry (enantioselectivity). Diastereoselective control is often achieved by performing reactions on substrates that already contain a chiral center, influencing the stereochemical outcome of the newly formed center.

A key strategy involves the addition of propargylic or allenic organometallic reagents to chiral aldehydes. nih.gov For instance, asymmetric allenylboration reactions using a chiral, nonracemic allenylboronate can yield either anti- or syn-homopropargyl alcohols with high diastereoselectivity by matching or mismatching the stereochemical preference of the allenylboronate with a chiral Brønsted acid catalyst. acs.org The chiral phosphoric acid catalyst controls the stereochemistry of the resulting hydroxyl group. acs.org

Similarly, diastereoselective additions of propargylic anion equivalents to chiral aldehydes and ketones have seen significant progress. nih.govmdpi.com Zinc-mediated Barbier-type propargylation of chiral aldehydes can proceed with high levels of diastereocontrol, providing a direct route to homopropargylic alcohols with defined relative stereochemistry. nih.govmdpi.com The stereochemical outcome of these additions is influenced by the existing stereocenter in the aldehyde and the nature of the organometallic reagent, often explained by Felkin-Anh or chelation-controlled models.

Table 2: Diastereoselective Methods for Alkyne-Alcohol Synthesis

| Reagent/Method | Substrate | Catalyst | Diastereomeric Ratio (dr) | Product Type | Reference |

|---|---|---|---|---|---|

| Allenylboration | Achiral Aldehydes | Chiral Phosphoric Acid (S)-4 | >50:1 | anti-Homopropargyl Alcohol | acs.org |

| Allenylboration | Aromatic Aldehydes | Chiral Phosphoric Acid (R)-4 | ≥9:1 | syn-Homopropargyl Alcohol | acs.org |

| Zn-mediated Propargylation | Norbornyl α-diketones | None (Barbier procedure) | Diastereomerically pure | Norbornyl Homopropargyl Alcohols | nih.gov |

| Alkyne Addition | Aldehyde 21 | L-proline | --- | Homopropargyl Alcohol 20 | illinois.edumdpi.com |

Chemoenzymatic Synthesis Methodologies for Chiral Alkyne-Alcohols

Chemoenzymatic synthesis combines the advantages of chemical catalysis with the high selectivity of biocatalysis to produce enantiopure compounds. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols, including those with alkyne functionalities. mdpi.commdpi.comnih.gov

In a typical kinetic resolution (KR), an enzyme selectively acylates one enantiomer of a racemic alcohol at a much higher rate than the other, allowing for the separation of the unreacted, enantiopure alcohol from its esterified counterpart. mdpi.comnih.gov This method is effective but is limited to a theoretical maximum yield of 50% for a single enantiomer. To overcome this limitation, dynamic kinetic resolution (DKR) processes have been developed. In DKR, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting alcohol enantiomer, enabling a theoretical yield of up to 100% for the desired product. mdpi.com Ruthenium or vanadium complexes are often used as catalysts for the racemization of secondary alcohols in DKR protocols. mdpi.com

Another powerful chemoenzymatic strategy involves sequential catalytic processes. For example, a terminal alkyne can first be hydrated to the corresponding methyl ketone using a chemical catalyst (e.g., triflic acid or a gold complex), followed by an asymmetric reduction of the ketone to the chiral alcohol using an alcohol dehydrogenase (ADH) or a ketoreductase. acs.orgacs.orgacs.org This tandem approach avoids the isolation of intermediates and can be performed in one pot, providing a highly efficient route to chiral alcohols from readily available alkynes. acs.orgacs.org

Table 3: Chemoenzymatic Strategies for Chiral Alkyne-Alcohol Synthesis

| Strategy | Key Chemical Step | Enzyme/Biocatalyst | Substrate | Outcome | Reference(s) |

|---|---|---|---|---|---|

| Dynamic Kinetic Resolution (DKR) | Vanadium-catalyzed racemization | Lipase | Racemic Propargylic Alcohols | (R)-Esters with high selectivity (up to 99% ee) | mdpi.com |

| Kinetic Resolution (KR) | N/A | Lipase PS | Racemic cis-3-hydroxypipecolic acid derivative | Enantiopure ester (46% yield) and unreacted alcohol | nih.gov |

| Sequential Hydration-Reduction | TfOH-catalyzed hydration | Ru-diamine complex (for hydrogenation) | Terminal Alkynes | Chiral alcohols with excellent stereoselectivities | acs.orgacs.org |

| Sequential Hydration-Reduction | Chemical hydration | Carbonic Anhydrase II | Alkynes | Chiral alcohols (e.g., 79% yield, 98% ee) | acs.org |

Mechanistic Investigations and Reaction Pathways Involving 3 Methyloct 7 Yn 2 Ol

Alkyne Activation and Reactivity in Cyclization Reactions

The terminal alkyne in 3-Methyloct-7-yn-2-ol is a versatile functional group that can be activated by various transition metals. This activation renders the carbon-carbon triple bond susceptible to nucleophilic attack, leading to the formation of new cyclic structures. The specific pathway and resulting product are highly dependent on the metal catalyst employed.

Gold catalysts, particularly cationic gold(I) complexes, are renowned for their ability to act as soft Lewis acids that selectively activate alkynes. nih.govacs.org In the case of alkynols like this compound, this activation facilitates intramolecular attack by the pendant hydroxyl group, a process known as oxycyclization. nih.govnih.gov

The generally accepted mechanism begins with the coordination of the gold(I) catalyst to the alkyne of this compound. This coordination increases the electrophilicity of the triple bond. The proximal hydroxyl group at the C-2 position can then act as an internal nucleophile, attacking the activated alkyne. This intramolecular attack can proceed via two main pathways: a 5-exo-dig cyclization to form a five-membered ring or a 6-endo-dig cyclization to yield a six-membered ring. For terminal alkynes, the 5-exo-dig pathway is often kinetically favored, which would lead to the formation of a five-membered vinyl-gold intermediate. Subsequent protonolysis of the carbon-gold bond would yield a substituted tetrahydrofuran (B95107) derivative. researchgate.net

A related transformation is the Prins-type cyclization, which typically involves the acid-catalyzed reaction of an alkene with a carbonyl compound. nih.govwikipedia.org In the context of alkynols, gold catalysts can promote a Prins-type pathway. nih.gov For this compound, the gold-activated alkyne could be attacked by an external aldehyde, or a tandem hydroalkoxylation/Prins-type cyclization could occur, leading to complex bicyclic ether structures. rsc.org The key step in a Prins reaction is the formation of a reactive oxocarbenium ion intermediate that undergoes intramolecular cyclization. nih.govresearchgate.net

| Catalyst System | Key Intermediate | Plausible Product from this compound |

| Gold(I) Chloride (AuCl) | π-Alkyne Gold Complex | Substituted Tetrahydrofuran (via 5-exo-dig oxycyclization) |

| Cationic Gold(I) Complex | Vinyl-Gold Species | Substituted Tetrahydrofuran |

| Brønsted/Lewis Acid | Oxocarbenium Ion | Dihydropyran derivative (via Prins-type cyclization) |

Palladium catalysis is a powerful tool for the cyclization of enynes (molecules with both an alkene and an alkyne). acs.org While this compound is an alkynol, the principles of palladium-catalyzed cyclization can be understood by examining structurally related enynols, such as 3-methyloct-2-en-7-yn-1-ol. nii.ac.jp The mechanisms of these reactions often involve a hydropalladation pathway or a cascade involving C-N bond activation when amine derivatives are used. researchgate.netresearchgate.net

A plausible mechanism for a related enynol begins with the formation of a palladium hydride species, which then undergoes hydropalladation across the alkyne. acs.org This is followed by intramolecular migratory insertion of the alkene into the newly formed vinyl-palladium bond. The resulting alkyl-palladium(II) intermediate can then undergo β-hydride elimination to release the cyclized product and regenerate the palladium catalyst. acs.org Alternatively, in reactions involving aminals, an aminomethyl cyclopalladated complex can be a key intermediate, leading to the formation of O-heterocycles containing allenic amines. researchgate.netrsc.org The regioselectivity of these cyclizations can be subtly controlled by factors like the substrate's electronic properties and skeletal framework. rsc.org The synthesis of substituted furans and dihydrofurans from Z-enynols has been achieved with high regioselectivity using palladium catalysis under mild conditions. acs.org

Low-valent titanium reagents, such as the one prepared from Ti(O-i-Pr)₄ and isopropylmagnesium chloride (i-PrMgCl), are effective for mediating the reductive cyclization of enynes. nii.ac.jpslideserve.com These reactions proceed through a distinct mechanism involving metallacycle intermediates.

For a related enynol substrate, the reaction is initiated by the oxidative addition of the Ti(II) species to the enyne, forming a titanabicyclopentene intermediate. mit.eduacs.org This process is effectively an intramolecular allyltitanation of the alkyne. nii.ac.jp The resulting alkenyltitanium compound is a versatile intermediate that can be trapped with various electrophiles. For instance, treatment with allyl bromide in the presence of a copper salt can introduce an allyl group. nii.ac.jp This sequence allows for the stereoselective construction of functionalized cyclopentane (B165970) rings, which can serve as precursors to more complex polycyclic systems, such as the 3a-methylhydrindane skeleton, through subsequent reactions like ring-closing metathesis. nii.ac.jp The stereoselectivity of the initial cyclization is a key feature of this methodology. slideserve.comresearchgate.net

Role of the Proximal Hydroxyl Group in Directing Intramolecular Transformations

The hydroxyl group at the C-2 position of this compound is not merely a spectator in these transformations; it plays a crucial directing role.

Internal Nucleophile : As detailed in the gold-catalyzed oxycyclizations (Section 3.1.1), the primary role of the hydroxyl group is to act as an internal nucleophile. nih.govnih.gov The proximity of the OH group to the activated alkyne significantly favors intramolecular cyclization over intermolecular reactions.

Conformational Control via Hydrogen Bonding : The hydroxyl proton can form an intramolecular hydrogen bond with the π-electron cloud of the alkyne. researchgate.net This non-covalent interaction can lock the molecule into a specific conformation, bringing the hydroxyl group and the alkyne into close proximity and pre-organizing the substrate for cyclization. This conformational rigidity can enhance the reaction rate and influence the stereochemical outcome of the transformation.

Ligand to the Metal Center : In some catalytic cycles, the oxygen atom of the hydroxyl group can coordinate to the metal catalyst. This interaction can influence the catalyst's reactivity and direct the regioselectivity of the subsequent bond formations. For instance, coordination to the metal can help position the alkyne for a specific cyclization mode (e.g., exo vs. endo).

The nucleophilicity of alcohols is generally moderate, but in an intramolecular setting, their effectiveness is greatly enhanced, often allowing reactions to proceed efficiently under mild conditions. bham.ac.ukacs.org

Computational Chemistry Approaches to Reaction Mechanism and Selectivity (e.g., Density Functional Theory, Molecular Mechanics Calculations)

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of metal-catalyzed reactions. nih.govresearchgate.net Methods like Density Functional Theory (DFT) and Molecular Mechanics (MM) provide detailed energetic and structural information about reaction pathways that are often inaccessible through experimental means alone. numberanalytics.comfigshare.com

Density Functional Theory (DFT) is widely used to study the mechanisms of gold-, palladium-, and titanium-catalyzed cyclizations. rsc.orgnih.govjlu.edu.cn Researchers can use DFT to:

Map Potential Energy Surfaces : By calculating the energies of reactants, intermediates, transition states, and products, DFT can identify the lowest-energy reaction pathway. nih.govrsc.org This helps to rationalize why a particular product or isomer is formed.

Analyze Selectivity : DFT calculations can explain the origins of regioselectivity (e.g., 5-exo vs. 6-endo) and stereoselectivity by comparing the activation barriers of competing transition states. rsc.orgresearchgate.net

Characterize Intermediates : The structures of transient species, such as π-complexes, vinyl-gold species, or metallacycles, can be optimized and their electronic properties analyzed. researchgate.netrsc.org

Molecular Mechanics (MM) calculations are particularly useful for studying large systems and for predicting the conformational preferences of substrates and catalyst-ligand complexes. acs.orgacs.org In the context of palladium-catalyzed reactions, molecular mechanics has been used to predict the suitability of chiral ligands for asymmetric catalysis by modeling the structure of key η³-allylpalladium intermediates. figshare.comacs.org A combined calculational and experimental approach has proven to be a powerful strategy for designing new chiral catalysts. acs.org Quantum-guided molecular mechanics (Q2MM) has even been used to predict and correct stereochemical assignments in palladium-catalyzed reactions. nih.gov

| Computational Method | Application in Cyclization Reactions | Key Insights Provided |

| Density Functional Theory (DFT) | Elucidating Au- and Pd-catalyzed reaction pathways. | Transition state energies, reaction barriers, origin of regio- and stereoselectivity. rsc.orgrsc.orgresearchgate.net |

| Molecular Mechanics (MM) | Predicting ligand performance in asymmetric catalysis. | Conformational analysis of catalyst-substrate complexes, steric interactions. figshare.comacs.orgacs.org |

| Quantum-Guided Molecular Mechanics (Q2MM) | Predicting stereochemical outcomes in Pd-catalyzed reactions. | Accurate prediction and correction of product stereochemistry. nih.gov |

Stereochemical Elucidation and Chiral Resolution Techniques for 3 Methyloct 7 Yn 2 Ol

Spectroscopic Methods for Relative and Absolute Configuration Assignment (e.g., Nuclear Magnetic Resonance, Optical Rotation)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and optical rotation, are fundamental in the stereochemical analysis of 3-methyloct-7-yn-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the relative configuration of diastereomers. For this compound, high-resolution ¹H and ¹³C NMR are used to analyze the chemical shifts and coupling constants of the different stereoisomers. While specific NMR data for this compound is not extensively detailed in the provided search results, data for structurally similar compounds like oct-3-yn-2-ol provides insight into the expected spectral features. For instance, in oct-3-yn-2-ol, the proton at the carbinol center (C2) appears as a quartet, and the methyl group at C2 shows as a doublet. uni-muenchen.de Similar patterns would be expected for this compound, with additional complexity introduced by the methyl group at C3.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be invaluable for determining the relative stereochemistry by measuring through-space proton-proton interactions. This is particularly useful after converting the alcohol into a more rigid cyclic derivative, such as a lactone, where the spatial relationships between substituents become more defined. nih.gov

Optical Rotation: Optical rotation measures the extent to which a chiral compound rotates plane-polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer. While a racemic mixture will have an optical rotation of zero, an enantiomerically pure sample of this compound would exhibit a specific rotation value ([α]D). This value is a critical parameter for confirming the enantiomeric purity of a sample. Although specific optical rotation values for this compound are not available in the provided results, related chiral alcohols have reported values, for example, (S)-oct-3-yn-2-ol. uni-muenchen.de

| Technique | Application to this compound | Key Information Obtained |

|---|---|---|

| ¹H and ¹³C NMR | Determination of the relative configuration of diastereomers. | Chemical shifts and coupling constants. |

| NOE Spectroscopy | Determination of through-space proton-proton interactions to elucidate relative stereochemistry. | Spatial relationships between substituents. |

| Optical Rotation | Measurement of the rotation of plane-polarized light to determine enantiomeric purity. | Specific rotation [α]D. |

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography provides an unambiguous determination of the absolute stereochemistry of a chiral molecule. However, this technique requires a well-ordered crystalline solid. Since this compound is likely an oil at room temperature, it must first be converted into a crystalline derivative.

A common strategy is the formation of a derivative with a molecule containing a heavy atom, which facilitates the crystallographic analysis. For example, forming a p-bromobenzoate ester can yield a crystalline product suitable for X-ray diffraction. beilstein-journals.org The resulting crystal structure would reveal the precise three-dimensional arrangement of the atoms, thereby establishing the absolute configuration of the chiral centers. The stereochemistry of related adducts has been verified using this method. nih.gov

Advanced Chiral Chromatography and Enantiomeric Separation Methods

Chiral chromatography is an essential technique for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers.

Chiral Gas Chromatography (GC): For volatile compounds like this compound, or its derivatives, chiral GC is a highly effective method for separating enantiomers. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. For instance, the enantiomeric excess of (S)-oct-3-yn-2-ol has been determined using a Chirasil-Dex CB column. uni-muenchen.de

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful tool for enantiomeric separation, particularly for less volatile compounds or derivatives. beilstein-journals.org Columns with chiral stationary phases, such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD and OJ), are commonly used. wiley-vch.de The differential interaction between the enantiomers and the chiral stationary phase allows for their separation and quantification.

Enzymatic kinetic resolution is often coupled with chiral chromatography. In this approach, an enzyme selectively catalyzes a reaction on one enantiomer, leaving the other unreacted. For example, Amano Lipase can be used for the kinetic resolution of racemic oct-3-yn-2-ol via vinyl acetate (B1210297) acylation, allowing for the separation of the resulting ester and the unreacted alcohol. uni-muenchen.de The enantiomeric excess of the separated products can then be determined by chiral GC or HPLC.

| Chromatographic Method | Stationary Phase Example | Application |

|---|---|---|

| Chiral Gas Chromatography (GC) | Chirasil-Dex CB | Separation and quantification of volatile enantiomers. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Chiralcel OD, Chiralcel OJ | Separation and quantification of less volatile enantiomers and their derivatives. |

Derivatization Strategies for Stereochemical Analysis

Derivatization plays a crucial role in the stereochemical analysis of this compound by converting the alcohol into a compound that is more amenable to a particular analytical technique.

For NMR Analysis: The formation of Mosher esters, using (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, is a classic method for determining the absolute configuration of chiral alcohols. caltech.edu The diastereomeric esters formed exhibit distinct ¹H NMR spectra, and analysis of the chemical shift differences can be used to assign the absolute configuration of the alcohol.

For X-ray Crystallography: As mentioned previously, derivatization with heavy-atom-containing reagents like p-bromobenzoyl chloride can induce crystallization and facilitate X-ray analysis. beilstein-journals.org

For Chiral Chromatography: Derivatization can also be used to improve the separation of enantiomers in chiral chromatography. For example, converting the alcohol to an ester or a carbamate (B1207046) can enhance the interaction with the chiral stationary phase, leading to better resolution.

For Chemical Correlation: Derivatization can be part of a larger strategy to chemically correlate the stereochemistry of this compound to a compound of known absolute configuration. This involves a series of stereospecific reactions that transform the analyte into a known compound without affecting the stereocenters of interest.

| Derivatization Strategy | Reagent Example | Purpose | Analytical Technique |

|---|---|---|---|

| Mosher Ester Analysis | (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid | Determination of absolute configuration. | NMR Spectroscopy |

| Crystalline Derivative Formation | p-Bromobenzoyl chloride | Induce crystallization for absolute configuration determination. | X-ray Crystallography |

| Chromatographic Enhancement | Various acylating or carbamoylating agents | Improve enantiomeric separation. | Chiral GC or HPLC |

Advanced Applications of 3 Methyloct 7 Yn 2 Ol As a Versatile Synthetic Intermediate

Building Block for Complex Polycyclic and Heterocyclic Systems (e.g., Hydrindanes, Tetrahydropyrans)

The carbon framework of 3-Methyloct-7-yn-2-ol serves as a foundational element for the stereocontrolled synthesis of complex cyclic systems. The presence of both a nucleophilic terminal alkyne and an electrophilic (upon activation) secondary alcohol allows for a variety of intramolecular cyclization strategies to furnish both carbocyclic and heterocyclic ring systems.

Hydrindanes:

The synthesis of hydrindane skeletons, which are core structures in many biologically active natural products, can be approached using strategies that could employ intermediates like this compound. beilstein-journals.org Methodologies such as the Danheiser annulation, which involves the reaction of a silylallene (derivable from a terminal alkyne) with a cyclic α,β-unsaturated ketone, provide a powerful route to functionalized hydrindanes. beilstein-journals.org The stereocenter in this compound can be exploited to induce asymmetry in the final polycyclic product, a crucial aspect in the synthesis of enantiomerically pure natural products.

Tetrahydropyrans:

The tetrahydropyran (B127337) (THP) moiety is a common feature in numerous natural products with significant biological activity. The synthesis of substituted THPs can be efficiently achieved through various cyclization reactions of functionalized alcohol precursors. Prins-type cyclizations of homoallylic and homopropargyl alcohols are particularly powerful methods for the construction of the THP ring. organic-chemistry.org this compound, after appropriate modification of its alkyne terminus, can serve as a precursor to such alcohols, enabling the diastereoselective synthesis of highly substituted tetrahydropyrans. The inherent chirality of the starting material can be used to control the stereochemistry of the newly formed stereocenters in the heterocyclic ring.

| Cyclic System | Synthetic Strategy | Potential Role of this compound |

| Hydrindane | Danheiser Annulation | Precursor to a chiral silylallene component. |

| Tetrahydropyran | Prins-type Cyclization | Precursor to a chiral homopropargyl alcohol. |

Precursor in Natural Product Total Synthesis (e.g., Mycolactones, Soraphen A, Prostaglandin (B15479496) Analogues, Terpenoids)

The structural complexity and biological significance of natural products have made them challenging and rewarding targets for total synthesis. The versatility of this compound as a chiral building block is showcased in its potential application in the synthesis of several classes of natural products.

Mycolactones:

Mycolactones, the causative agents of Buruli ulcer, are complex polyketide macrolides. nih.gov Their total synthesis is a formidable challenge that requires the assembly of several chiral fragments. The synthesis of the C8–C13 fragment of mycolactone (B1241217), for instance, has been achieved using acetylenic precursors. nih.gov A building block with the structural motifs present in this compound could be envisioned as a starting material for the synthesis of key intermediates in the assembly of the mycolactone core.

Soraphen A:

Soraphen A is a potent inhibitor of acetyl-CoA carboxylase with potential applications in agriculture and medicine. nih.govnih.gov The total synthesis of Soraphen A has been accomplished using flexible strategies that rely on the versatility of the alkyne functional group. nih.govnih.gov These syntheses often involve the coupling of complex fragments, where one or more of the fragments are derived from chiral acetylenic precursors. The dual reactivity of the alkyne, acting as both a nucleophile and an electrophile, is exploited to construct the intricate carbon skeleton of Soraphen A. nih.gov this compound represents a readily available chiral pool starting material that could be elaborated into the necessary fragments for such a synthesis.

Prostaglandin Analogues:

Prostaglandins (B1171923) and their analogues are a class of lipid compounds with a wide range of physiological effects, leading to their use as pharmaceuticals. acs.orggoogle.com The synthesis of prostaglandin analogues often involves the construction of a functionalized cyclopentane (B165970) core with two side chains. oup.com Novel synthetic approaches to prostaglandins have utilized alkyne metathesis as a key strategy to form the characteristic side chains. acs.org The terminal alkyne of this compound is perfectly suited for such transformations, allowing for the introduction of the α-chain of the prostaglandin skeleton.

Terpenoids:

Terpenoids are a large and diverse class of naturally occurring organic compounds. nih.govnih.govmdpi.com Their biosynthesis involves the coupling of isoprene (B109036) units, and their chemical synthesis often relies on the stereocontrolled construction of polyene chains and subsequent cyclizations. umich.edumdpi.com Chiral acetylenic alcohols are valuable precursors in terpenoid synthesis, as the alkyne can be stereoselectively reduced to either a cis- or trans-alkene, a common structural motif in this class of natural products. The structural similarity of this compound to known precursors in terpenoid synthesis underscores its potential in this area.

| Natural Product Class | Key Synthetic Strategy | Potential Application of this compound |

| Mycolactones | Fragment coupling | Precursor for chiral side-chain fragments. |

| Soraphen A | Alkyne-based fragment assembly | Chiral building block for key intermediates. |

| Prostaglandin Analogues | Alkyne metathesis | Introduction of the α-side chain. |

| Terpenoids | Stereoselective alkene synthesis | Precursor to chiral polyene fragments. |

Intermediate in the Synthesis of Diverse Pharmaceutical Lead Structures and Agrochemicals

The alkyne functional group is a versatile handle in medicinal and agrochemical research, allowing for the introduction of rigidity and linearity into molecules, as well as serving as a precursor for a variety of other functional groups. nih.govresearchgate.netsemanticscholar.org The presence of a chiral center in this compound makes it a particularly attractive intermediate for the synthesis of enantiomerically pure pharmaceutical lead structures and agrochemicals.

The terminal alkyne can participate in a variety of carbon-carbon bond-forming reactions, such as Sonogashira, Negishi, and Suzuki couplings, allowing for the facile introduction of aromatic and heteroaromatic moieties commonly found in drug candidates. Furthermore, the alkyne can be converted into other functional groups, such as ketones, vinyl halides, and triazoles, the last of which is a well-known pharmacophore. The secondary alcohol provides a handle for further functionalization or can be a key interacting group with a biological target. The chiral nature of this alcohol is often critical for achieving selective biological activity.

Contribution to the Development of Novel Synthetic Methodologies (e.g., Cascade Reactions, Alkyne Zipper Rearrangements)

Beyond its direct application in the synthesis of specific target molecules, this compound and similar structures are instrumental in the development and validation of new synthetic methodologies.

Cascade Reactions:

Cascade reactions, where a single synthetic operation generates multiple chemical bonds and stereocenters, offer a highly efficient approach to the synthesis of complex molecules. The bifunctional nature of this compound makes it an ideal substrate for the design of novel cascade reactions. For example, a sequence initiated at the alcohol could trigger a cyclization involving the alkyne, leading to the rapid construction of complex cyclic ethers.

Alkyne Zipper Rearrangements:

The alkyne zipper reaction is a powerful tool for the isomerization of internal alkynes to terminal alkynes. semanticscholar.orgmdpi.com This reaction is particularly useful in multi-step syntheses where a terminal alkyne is required for a subsequent transformation, but an internal alkyne is formed in a preceding step. The reverse transformation, the isomerization of a terminal alkyne to an internal one, can also be achieved. Substrates like this compound are excellent models for studying the scope and mechanism of such rearrangements, particularly the influence of a nearby stereocenter on the reaction's outcome. The ability to control the position of the alkyne within a carbon chain significantly enhances the synthetic utility of this functional group.

| Synthetic Methodology | Relevance of this compound |

| Cascade Reactions | Bifunctional substrate for designing new cascade sequences. |

| Alkyne Zipper Rearrangement | Model substrate for studying isomerization reactions and their stereochemical implications. |

Emerging Research Frontiers and Future Outlook in 3 Methyloct 7 Yn 2 Ol Chemistry

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern synthetic methodologies, aiming to reduce environmental impact through the use of safer solvents, renewable starting materials, and energy-efficient processes. acs.org For a molecule like 3-Methyloct-7-yn-2-ol, developing sustainable synthetic routes is a key area of future research.

Current synthetic approaches to similar alkynyl alcohols often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future research will likely focus on several key areas to create greener pathways to this compound:

Use of Renewable Feedstocks: Investigating the synthesis of precursors to this compound from biomass-derived materials.

Catalytic Atom Economy: Employing catalytic reactions that maximize the incorporation of all starting materials into the final product, minimizing waste.

Benign Solvents: Replacing traditional organic solvents with greener alternatives such as water, supercritical fluids, or bio-solvents.

Energy Efficiency: Developing synthetic methods that proceed at lower temperatures and pressures, potentially through photoredox or mechanochemical activation.

Table 1: Comparison of Traditional vs. Potential Green Synthetic Parameters for Alkynyl Alcohol Synthesis

| Parameter | Traditional Route | Potential Green Route |

| Starting Materials | Petroleum-based | Biomass-derived |

| Solvents | Chlorinated hydrocarbons, ethers | Water, ethanol, ionic liquids |

| Catalysts | Stoichiometric strong bases | Recyclable metal catalysts, enzymes |

| Energy Input | High temperature/pressure | Ambient temperature/pressure |

| Byproducts | Halide salts, organic waste | Water, minimal byproducts |

Exploration of Novel Catalytic Systems for Highly Enantioselective Transformations

The presence of a stereocenter at the C-2 and C-3 positions of this compound makes its enantioselective synthesis a critical challenge. Optically active propargylic alcohols are valuable building blocks in the synthesis of complex natural products and pharmaceuticals. whiterose.ac.uknih.gov Future research will undoubtedly focus on the development of novel catalytic systems to achieve high enantioselectivity in the synthesis of this compound.

Key areas of exploration include:

Chiral Ligand Design: The synthesis and application of new chiral ligands for metal-catalyzed asymmetric alkynylation of aldehydes. bohrium.com Zinc-based catalytic systems with chiral ligands have shown promise in the synthesis of other chiral propargylic alcohols. bohrium.com

Organocatalysis: The use of small organic molecules as catalysts to avoid the use of metals, which can be toxic and difficult to remove from the final product. Proline and its derivatives have been effective in other asymmetric aldol (B89426) reactions.

Bimetallic Catalysis: The use of two different metals that work in concert to achieve higher reactivity and selectivity. A Au(I)/Sc(III) bimetallic system has been used for the biomimetic synthesis of other chiral compounds. nih.gov

Table 2: Representative Chiral Catalysts for Asymmetric Alkynylation

| Catalyst System | Chiral Ligand/Auxiliary | Typical Substrates | Potential Application for this compound |

| Zinc-based | (+)-N-Methylephedrine | Aldehydes, Terminal Alkynes | Asymmetric addition of a pent-4-ynyl nucleophile to acetaldehyde (B116499). |

| Copper-based | Chiral Bis(oxazoline) (BOX) ligands | Imines, Terminal Alkynes | Enantioselective synthesis of the corresponding propargylamine. |

| Organocatalyst | Prolinol Ethers | Aldehydes | Direct asymmetric aldol-type reaction to form the chiral alcohol. |

| Bimetallic | Chiral N,N'-dioxide with Sc(III) and Au(I) | α-Propargyl benzyl (B1604629) alcohols | Cascade reactions to form complex chiral structures. nih.gov |

Computational Design and Prediction of New Reactions and Functionalized Derivatives

Computational chemistry has become an indispensable tool in modern organic synthesis, allowing for the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the in-silico design of new molecules with desired properties. bohrium.comnih.govresearchgate.netacs.org For this compound, computational studies will be instrumental in several areas:

Reaction Mechanism and Selectivity: Density Functional Theory (DFT) calculations can be used to model the transition states of potential synthetic routes, providing insights into the factors that control stereoselectivity. researchgate.net This understanding can guide the rational design of more efficient catalysts and reaction conditions.

Prediction of Properties: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or physical properties of new functionalized derivatives of this compound.

Virtual Screening: Computational docking studies can be used to screen libraries of virtual derivatives against biological targets, identifying promising candidates for further synthesis and testing.

Table 3: Application of Computational Methods in this compound Research

| Computational Method | Research Application | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for enantioselective synthesis. | Understanding of transition state energies and origins of stereoselectivity. researchgate.net |

| Molecular Dynamics (MD) | Simulation of catalyst-substrate interactions in solution. | Insights into the dynamic behavior of the catalytic system. |

| QSAR Modeling | Prediction of biological activity of novel derivatives. | Identification of key structural features for desired activity. |

| Molecular Docking | Screening of virtual libraries against protein targets. | Prioritization of derivatives for synthesis and biological evaluation. |

Bio-Inspired Synthetic Approaches and Biomimetic Transformations

Nature provides a rich source of inspiration for the development of novel synthetic strategies. nih.govru.nlmdpi.comresearchgate.net Bio-inspired and biomimetic approaches aim to mimic the efficiency and selectivity of enzymatic processes in the laboratory. The application of these principles to the synthesis of this compound and its derivatives holds significant promise.

Future research in this area may involve:

Enzymatic Synthesis: The use of isolated enzymes, such as alcohol dehydrogenases, to catalyze the enantioselective reduction of a corresponding ketone to produce chiral this compound. nih.govmdpi.comresearchgate.net

Biomimetic Cascade Reactions: Designing synthetic sequences that mimic biosynthetic pathways, allowing for the construction of complex molecular architectures from simple precursors in a single pot. Polyene cyclizations are a classic example of biomimetic synthesis.

Whole-Cell Biotransformations: Utilizing engineered microorganisms to produce this compound or its precursors from simple carbon sources.

Table 4: Potential Bio-Inspired Approaches for this compound Synthesis

| Approach | Biocatalyst/Inspiration | Transformation | Advantage |

| Enzymatic Reduction | Horse Liver Alcohol Dehydrogenase (HLADH) | Ketone to Chiral Alcohol | High enantioselectivity under mild conditions. nih.govmdpi.comresearchgate.net |

| Biomimetic Cascade | Polyketide Synthases | Stepwise construction of the carbon skeleton | High efficiency and stereocontrol. |

| Whole-Cell Biocatalysis | Engineered E. coli or Yeast | Glucose to this compound | Use of renewable feedstocks and sustainable processes. |

Q & A

Q. What are the established synthetic pathways for 3-Methyloct-7-yn-2-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound can be inferred from analogous alcohol derivatives. A multi-step approach may involve:

-

Hydrochlorination : Addition of HCl to a diene precursor to form chlorinated intermediates.

-

Alkyne Formation : Dehydrohalogenation using strong bases (e.g., KOH) to introduce the terminal alkyne group.

-

Epoxidation and Reduction : Epoxide intermediates (formed via peracid oxidation) can be hydrogenated using catalysts like Raney nickel to yield the alcohol .

-

Optimization : Varying catalysts (e.g., Pd/C vs. Raney Ni) and reaction temperatures can improve yield. For example, low-temperature hydrogenation (0–5°C) minimizes over-reduction of the alkyne moiety.

Table 1 : Key Synthetic Steps and Reagents

Step Reagents/Conditions Intermediate Yield Range Chlorination HCl, 25°C Chloroalkene 60–75% Alkyne Formation KOH, EtOH, reflux Terminal alkyne 50–65% Epoxidation mCPBA, CH₂Cl₂, 0°C Epoxide 70–85% Hydrogenation H₂, Raney Ni, 5°C Final Alcohol 40–55%

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : The terminal alkyne proton (≡C-H) appears as a singlet near δ 1.8–2.1 ppm in ¹H NMR. The hydroxyl proton (OH) may show broad signals at δ 1.5–2.5 ppm, depending on solvent .

- IR : A sharp peak at ~3300 cm⁻¹ confirms the alkyne C-H stretch, while the hydroxyl O-H stretch appears at 3200–3600 cm⁻¹ .

- MS : The molecular ion peak (M⁺) should align with the molecular weight (e.g., 140.23 g/mol for C₉H₁₆O), with fragmentation patterns indicating loss of H₂O or CH₃ groups .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in Diels-Alder reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (FMOs) to predict reactivity. The alkyne’s LUMO energy determines its electrophilicity in cycloadditions. Comparative studies with analogs (e.g., 3,7-Dimethyloct-2-en-1-ol) show that electron-withdrawing groups lower LUMO energy, enhancing dienophile activity .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data may arise from:

- Tautomerism : The alcohol-alkyne system may exhibit keto-enol tautomerism, altering peak positions. Use deuterated solvents (e.g., D₂O) to stabilize specific forms.

- Impurity Interference : Purify samples via column chromatography (silica gel, hexane/EtOAc gradient) before analysis.

- Dynamic Effects : Variable-temperature NMR can identify conformational changes causing signal splitting .

Q. How does the steric environment of this compound influence its catalytic hydrogenation efficiency?

- Methodological Answer : Steric hindrance from the methyl and alkyne groups slows hydrogenation. Experimental approaches include:

- Catalyst Screening : Pd/C (5% wt) under 1 atm H₂ achieves partial reduction, while Lindlar’s catalyst (poisoned Pd) preserves the alkyne.

- Solvent Effects : Polar aprotic solvents (e.g., THF) improve catalyst-substrate interaction vs. non-polar solvents .

Data Analysis and Application Questions

Q. What role does this compound play in asymmetric synthesis as a chiral building block?

- Methodological Answer : The compound’s stereocenter (C2) and alkyne group enable:

- Chiral Ligand Synthesis : Coupling with phosphines (e.g., BINAP) via Sonogashira cross-coupling creates ligands for enantioselective catalysis.

- Resolution Techniques : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers for use in organocatalysis .

Table 2 : Enantiomeric Excess (ee) in Derivative Synthesis

| Derivative | Catalyst | ee (%) | Conditions |

|---|---|---|---|

| Phosphine-Alkyne | Pd(OAc)₂, BINAP | 88 | 80°C, 24 h |

| Chiral Alcohol | RuCl₃, (S)-BINAP | 92 | H₂ (50 psi), 25°C |

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate the metabolic pathways of this compound in biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.